Thieno[3,2-b]pyridine 1-oxide
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Overview
Description
Thienopyridone is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structureThienopyridone is known for its role as an inhibitor of protein phosphatases, making it a valuable compound in cancer research and other therapeutic areas .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thienopyridone can be synthesized through various methods. One common approach involves the reaction of 3-amino-5-phenylamino-2,4-dicarbonitrile with ethyl cyanoacetate or diethyl malonate in the presence of ammonium acetate and acetic acid at elevated temperatures . Another method includes the condensation of 4-bromo acetophenone with vetraldehyde, followed by reaction with 2-cyanothioacetamide to yield thienopyridone derivatives .
Industrial Production Methods: Industrial production of thienopyridone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of phase transfer techniques and controlled reaction environments are common practices to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: Thienopyridone undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using reagents like potassium peroxymonosulfate, potassium hydrogen sulfate, and potassium sulfate . Photooxygenation is another reaction that yields more potent inhibitors .
Common Reagents and Conditions:
Oxidation: Potassium peroxymonosulfate, potassium hydrogen sulfate, potassium sulfate.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Reactions with halogenated compounds to introduce different functional groups.
Major Products: The major products formed from these reactions include various substituted thienopyridone derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Thienopyridone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and as a precursor for other bioactive compounds.
Mechanism of Action
Thienopyridone exerts its effects primarily by inhibiting protein phosphatases. It targets the catalytic cysteine residue of phosphatases, leading to their oxidation and subsequent inhibition . This mechanism is particularly effective against phosphatases of regenerating liver, which are implicated in cancer cell proliferation and metastasis .
Comparison with Similar Compounds
Thienopyrimidine: Another heterocyclic compound with similar biological activities, particularly in anticancer research.
Thienopyridine: The parent compound of thienopyridone, known for its antiplatelet activity.
Furopyridine: Exhibits various pharmacological properties, including antihypertensive and antimicrobial activities.
Uniqueness of Thienopyridone: Thienopyridone is unique due to its specific inhibition of protein phosphatases through oxidation of the catalytic cysteine residue. This selective inhibition makes it a valuable tool in cancer research and other therapeutic areas .
Properties
Molecular Formula |
C7H5NOS |
---|---|
Molecular Weight |
151.19 g/mol |
IUPAC Name |
thieno[3,2-b]pyridine 1-oxide |
InChI |
InChI=1S/C7H5NOS/c9-10-5-3-6-7(10)2-1-4-8-6/h1-5H |
InChI Key |
PLFPURRZLGMMCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CS2=O)N=C1 |
Origin of Product |
United States |
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